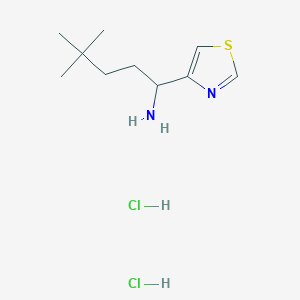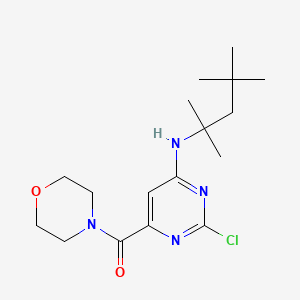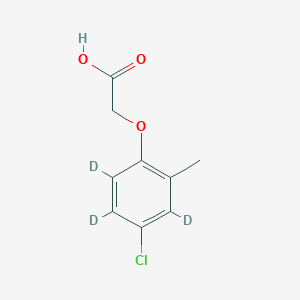
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Descripción general
Descripción
Thiazole, or 1,3-thiazole, is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds containing a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride” are not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Libraries
A structurally similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, served as a starting material for generating a diverse chemical library through various alkylation and ring closure reactions. This approach underlines the importance of such compounds in synthesizing a wide range of derivatives for potential applications in drug discovery and material science G. Roman (2013).
Molecular Interactions and Complex Formation
The investigation into the crystal structure of a benzimidazole hepatitis C virus inhibitor, containing a dimethylamino group similar to the query compound, highlights the role of these molecules in understanding molecular interactions and complex formation with biological targets. Such studies are crucial for designing drugs with specific antiviral properties S. Dibrov, M. Parker, B. Bergdahl, T. Hermann (2013).
Material Science and Security Applications
Research on novel V-shaped molecules, including those with a dimethylamino group, demonstrates their potential in material science, particularly for creating security inks. These compounds exhibit unique morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering applications in anti-counterfeiting technologies Xiao-lin Lu, M. Xia (2016).
Chemical Reactivity and Domino Reactions
Domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes with different organic amines, including dimethylamine, showcase the chemical reactivity of compounds with similar structures. These reactions lead to the synthesis of dihydrothiophene derivatives, illustrating the utility of such compounds in synthesizing heterocyclic structures for various applications Jing Sun, Lili Zhang, E. Xia, Chaoguo Yan (2009).
Advanced Material Applications
The synthesis and electrochemical characterization of polymers derived from compounds with a pentane-1-amine backbone demonstrate their potential in creating advanced materials. Such studies are pivotal for developing new materials with specific electronic properties, potentially useful in electronics and sensor technologies M. Ates, N. Uludağ (2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-10(2,3)5-4-8(11)9-6-13-7-12-9;;/h6-8H,4-5,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXKOVODIHHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=CSC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)







![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride](/img/structure/B1434765.png)


![(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1434771.png)
